cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester
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Overview
Description
Cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester: is a chemical compound with the molecular formula C11H16O5 and a molecular weight of 228.24 g/mol . It features a five-membered cyclopentane ring with two ester groups and a ketone group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of diethyl malonate with cyclopentanone in the presence of a base, followed by oxidation to introduce the ketone functionality .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ketone group in cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester can undergo further oxidation to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
Chemistry: Cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways involving cyclopentane derivatives .
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting metabolic and inflammatory diseases .
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism by which cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester exerts its effects involves its interaction with specific molecular targets. The ester and ketone functionalities allow it to participate in various biochemical pathways, acting as a substrate or inhibitor for enzymes involved in metabolic processes. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its biological activity.
Comparison with Similar Compounds
- Cis-4-Oxo-1,2-cyclopentanedicarboxylic acid dimethyl ester
- Trans-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester
- 4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester
Uniqueness: Cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester is unique due to its specific cis-configuration, which influences its reactivity and interaction with other molecules. This configuration can lead to different stereochemical outcomes in reactions compared to its trans-isomer.
Properties
IUPAC Name |
diethyl (1S,2R)-4-oxocyclopentane-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-3-15-10(13)8-5-7(12)6-9(8)11(14)16-4-2/h8-9H,3-6H2,1-2H3/t8-,9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPKMLGYFVVOJS-DTORHVGOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CC1C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(=O)C[C@@H]1C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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